molecular formula C17H16N2O2 B286715 2-(7-methyl-1,2-benzisoxazol-3-yl)-N-(3-methylphenyl)acetamide

2-(7-methyl-1,2-benzisoxazol-3-yl)-N-(3-methylphenyl)acetamide

Katalognummer B286715
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: ABYUZRUXQHXCED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-methyl-1,2-benzisoxazol-3-yl)-N-(3-methylphenyl)acetamide is a chemical compound that has been widely studied for its various applications in scientific research. This compound is also known as CX614 and is a derivative of the drug aniracetam. CX614 is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system.

Wirkmechanismus

CX614 acts as a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. By binding to a specific site on the receptor, CX614 enhances the activity of the receptor, leading to an increase in synaptic transmission and the strengthening of synaptic connections. This process is known as long-term potentiation (LTP), which is a key process in learning and memory.
Biochemical and Physiological Effects:
CX614 has been shown to enhance LTP in the hippocampus, a brain region involved in learning and memory. This enhancement of LTP leads to an increase in synaptic transmission and the strengthening of synaptic connections, which is thought to underlie the cognitive-enhancing effects of CX614. Additionally, CX614 has been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are involved in various neurological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CX614 is its ability to enhance LTP, which is a key process in learning and memory. This makes CX614 a valuable tool for studying the mechanisms of synaptic plasticity and memory formation. However, one limitation of CX614 is its potential toxicity at high doses. Additionally, CX614 is not selective for AMPA receptors and can also modulate other receptors, which can complicate its use in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of CX614. One area of research is the development of more selective AMPA receptor modulators that can target specific subtypes of the receptor. Additionally, CX614 has been shown to have potential as a treatment for depression and anxiety disorders, so further research in this area is warranted. Finally, CX614 has been shown to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury, so further research is needed to determine its potential as a therapeutic agent for these conditions.

Synthesemethoden

The synthesis of CX614 involves several steps. The starting material is 3-methylphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 7-methyl-1,2-benzisoxazole-3-amine to form the benzisoxazole amide. Finally, the amide is reacted with 2-aminoacetophenone to form CX614.

Wissenschaftliche Forschungsanwendungen

CX614 has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), which is a key process in learning and memory. CX614 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CX614 has been studied for its potential as a treatment for depression and anxiety disorders.

Eigenschaften

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

2-(7-methyl-1,2-benzoxazol-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-11-5-3-7-13(9-11)18-16(20)10-15-14-8-4-6-12(2)17(14)21-19-15/h3-9H,10H2,1-2H3,(H,18,20)

InChI-Schlüssel

ABYUZRUXQHXCED-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NOC3=C2C=CC=C3C

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NOC3=C(C=CC=C23)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.